molecular formula C11H9ClFN3O B2975515 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole CAS No. 1706462-19-2

5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B2975515
CAS No.: 1706462-19-2
M. Wt: 253.66
InChI Key: ROPFAXJNRJRZIY-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features an azetidine ring, a chlorofluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Introduction of the Chlorofluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a suitable chlorofluorobenzene derivative is reacted with a nucleophile.

    Construction of the Oxadiazole Ring: The oxadiazole ring is usually formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Amines or other reduced derivatives of the oxadiazole ring.

    Substitution: Various substituted derivatives of the chlorofluorophenyl group.

Scientific Research Applications

5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: It can be used in the development of agrochemicals and materials science for creating novel polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets such as enzymes or receptors. The azetidine ring and oxadiazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The chlorofluorophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    5-(Azetidin-3-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole: Lacks the fluorine atom, which may affect its binding properties and biological activity.

    5-(Azetidin-3-yl)-3-(2-fluorophenyl)-1,2,4-oxadiazole: Lacks the chlorine atom, potentially altering its chemical reactivity and pharmacokinetics.

    5-(Azetidin-3-yl)-3-(2-chloro-6-methylphenyl)-1,2,4-oxadiazole: The methyl group instead of fluorine can change the compound’s lipophilicity and metabolic stability.

Uniqueness

The presence of both chlorine and fluorine atoms in 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole makes it unique, as these halogens can significantly influence the compound’s electronic properties, binding affinity, and overall biological activity. This dual halogenation can enhance its potential as a drug candidate by improving its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O/c12-7-2-1-3-8(13)9(7)10-15-11(17-16-10)6-4-14-5-6/h1-3,6,14H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPFAXJNRJRZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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